molecular formula C9H15IN2O B2372070 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole CAS No. 1856085-58-9

1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole

Cat. No. B2372070
CAS RN: 1856085-58-9
M. Wt: 294.136
InChI Key: OVGPOKWYAAVHNZ-UHFFFAOYSA-N
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Description

1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biological processes.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Pyrazoles, including 1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole, can be synthesized through various methods. For example, ethyl 2,3-dioxobutanoate-2-arylhydrazones treated with [hydroxy(tosyloxy)iodo]benzene under reflux conditions and subsequent heating with N-ethyldiisopropylamine can yield cyclized ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates (Patel et al., 1991).

Electroluminescence

  • Electrochemiluminescence Applications : Transition metal complexes with pyrazole derivatives demonstrate intense electrochemiluminescence (ECL). A study synthesizing such complexes found them to exhibit highly intense ECL in DMF solution (Feng et al., 2016).

Crystal Structure Analysis

  • Structural Studies : Pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and analyzed using X-ray diffraction, offering insights into molecular structure and interactions (Naveen et al., 2021).

NMR Spectroscopy

  • NMR Studies : Detailed NMR spectroscopic studies of 1H-pyrazoles, including their iodinated derivatives, provide valuable data for understanding chemical properties and molecular structures (Holzer & Gruber, 1995).

Tautomerism and Molecular Interactions

  • Tautomerism in NH-Pyrazoles : The structures of NH-pyrazoles and their tautomerism, both in solution and in solid state, have been explored through crystallography and NMR spectroscopy. This research provides insights into hydrogen bonding and molecular dynamics (Cornago et al., 2009).

Building Blocks for Chemical Synthesis

  • Synthesis of Iodinated Pyrazoles : Research has focused on synthesizing various iodinated pyrazole derivatives, which are valuable as building blocks in the fields of CropScience and oncology (Guillou et al., 2011).

properties

IUPAC Name

1-ethyl-4-iodo-3-(propoxymethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IN2O/c1-3-5-13-7-9-8(10)6-12(4-2)11-9/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGPOKWYAAVHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1I)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-iodo-3-(propoxymethyl)-1H-pyrazole

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